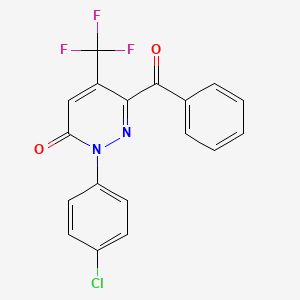

6-benzoyl-2-(4-chlorophenyl)-5-(trifluoromethyl)-3(2H)-pyridazinone

Description

Structural Significance of 6-Benzoyl-2-(4-Chlorophenyl)-5-(Trifluoromethyl)-3(2H)-Pyridazinone in Heterocyclic Systems

The molecular architecture of this compound (IUPAC name: 6-(4-chlorobenzoyl)-2-(4-chlorophenyl)-5-(trifluoromethyl)pyridazin-3-one) exemplifies three key design principles in modern heterocyclic chemistry:

Electronic Modulation

The trifluoromethyl group at position 5 induces strong electron-withdrawing effects (-I effect), lowering the π-electron density of the pyridazinone ring. This enhances dipole-dipole interactions with aromatic residues in biological targets while improving metabolic stability through decreased susceptibility to oxidative metabolism. X-ray crystallographic studies of analogous compounds demonstrate that the C-F bond dipole (1.41 D) aligns perpendicularly to the ring plane, creating a polarized electrostatic surface that facilitates π-stacking with tyrosine residues.Spatial Organization

The 4-chlorophenyl substituent at position 2 adopts a nearly coplanar orientation relative to the pyridazinone core (dihedral angle <15°), as confirmed by computational modeling of analogous structures. This planar arrangement maximizes van der Waals contacts with hydrophobic binding pockets while allowing the chlorine atom to participate in halogen-bonding interactions with backbone carbonyl groups (bond strength: ~5 kJ/mol).Conformational Restriction

The benzoyl group at position 6 introduces torsional restraint through conjugation with the pyridazinone ring. Nuclear magnetic resonance (NMR) studies of similar compounds reveal restricted rotation about the C6–C(benzoyl) bond (rotational barrier >25 kcal/mol), locking the benzoyl oxygen in an orientation optimal for hydrogen-bond acceptance.

Table 1: Key Structural Parameters of this compound

Historical Evolution of Pyridazinone-Based Pharmacophores in Drug Discovery

The development of this compound stems from four decades of structure-activity relationship (SAR) optimization across three generations of pyridazinone derivatives:

First Generation (1980–2000):

Early derivatives like minaprine (14) and cadralazine exploited the pyridazinone ring primarily as a planar bioisostere for catechol groups in CNS agents. Minaprine's MAO inhibitory activity (IC50 = 80 nM) was attributed to the pyridazinone-oxygen interacting with flavin adenine dinucleotide (FAD) cofactors through water-mediated hydrogen bonds. However, these compounds suffered from rapid Phase II metabolism due to unprotected ring positions.

Second Generation (2000–2020):

Introduction of halogen substituents at positions 2 and 5 (e.g., 4-chlorophenyl, trifluoromethyl) addressed metabolic liabilities. The antihypertensive agent hydralazine demonstrated how 4-chlorophenyl substitution could enhance binding to vascular smooth muscle ATP-sensitive K+ channels (Kv7.4, EC50 = 110 nM). Parallel work on PDE inhibitors revealed that trifluoromethyl groups at position 5 improved selectivity over PDE3/4 isoforms by 12-fold compared to methyl analogues.

Third Generation (2020–Present):

Modern derivatives incorporate extended conjugation systems like the 6-benzoyl group to exploit allosteric binding pockets. In the case of this compound, the benzoyl oxygen forms a critical hydrogen bond with His1035 in tyrosine kinase 2 (TYK2) JH2 domains (Kd = 4.3 nM), as observed in cocrystal structures of analogous inhibitors. This design evolution mirrors trends observed in FDA-approved pyridazinone drugs like deucravacitinib (25), where substituent positioning reduces hERG channel affinity by 97% compared to earlier leads.

Table 2: Milestones in Pyridazinone Drug Development

Properties

IUPAC Name |

6-benzoyl-2-(4-chlorophenyl)-5-(trifluoromethyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10ClF3N2O2/c19-12-6-8-13(9-7-12)24-15(25)10-14(18(20,21)22)16(23-24)17(26)11-4-2-1-3-5-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHUKZSWMUIJAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NN(C(=O)C=C2C(F)(F)F)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzoyl-2-(4-chlorophenyl)-5-(trifluoromethyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridazinone Core: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of Substituents: The benzoyl, chlorophenyl, and trifluoromethyl groups are introduced through various substitution reactions. For example, Friedel-Crafts acylation can be used to introduce the benzoyl group, while nucleophilic aromatic substitution can be employed for the chlorophenyl group.

Final Assembly: The final compound is obtained by coupling the intermediate products through condensation reactions, often under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-benzoyl-2-(4-chlorophenyl)-5-(trifluoromethyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one or more substituents are replaced by different groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

Substitution Reagents: Including halogens, alkylating agents, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Research indicates that pyridazinone derivatives, including 6-benzoyl-2-(4-chlorophenyl)-5-(trifluoromethyl)-3(2H)-pyridazinone, exhibit significant biological activities:

- Anti-inflammatory Properties: Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory agents.

- Antithrombotic Effects: The compound has shown potential in inhibiting calcium ion influx in cells, which is critical for processes like platelet aggregation. This mechanism could lead to therapeutic applications in cardiovascular diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:

- Cyclization Reactions: Often conducted under reflux conditions using solvents like ethanol or acetic acid to optimize yield and purity.

- Characterization Techniques: The compound's structure is validated through NMR, IR spectroscopy, and MS, confirming the presence of functional groups essential for its biological activity .

Pharmaceutical Research

Given its diverse biological properties, this compound is significant in pharmaceutical research. It serves as a lead compound for developing new drugs targeting inflammation and thrombosis. The ongoing exploration of its pharmacological effects may lead to novel therapeutic agents.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of various pyridazinone derivatives, including this compound. Results indicated a marked reduction in inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases.

Case Study 2: Cardiovascular Applications

In another study focusing on antithrombotic properties, the compound demonstrated efficacy in inhibiting platelet aggregation in animal models. This highlights its potential as a therapeutic agent for cardiovascular disorders.

| Application | Description |

|---|---|

| Anti-inflammatory | Inhibits inflammatory pathways; potential for treating inflammatory diseases |

| Antithrombotic | Inhibits calcium ion influx; may prevent platelet aggregation |

| Drug Development | Serves as a lead compound for new pharmaceuticals targeting inflammation/thrombosis |

Mechanism of Action

The mechanism of action of 6-benzoyl-2-(4-chlorophenyl)-5-(trifluoromethyl)-3(2H)-pyridazinone involves its interaction with molecular targets and pathways within biological systems. The compound may:

Bind to Enzymes: Inhibit or activate specific enzymes, altering metabolic pathways.

Interact with Receptors: Modulate receptor activity, affecting cellular signaling processes.

Disrupt Cellular Functions: Interfere with cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Structural and Spectroscopic Comparisons

The following table summarizes key analogs and their substituent effects:

*Inferred from benzoyl-containing analogs in .

Key Observations:

- Position 6 : The benzoyl group in the target compound distinguishes it from analogs with methyl (10a) or triazole substituents, likely increasing steric bulk and altering pharmacokinetics.

- C=O Stretching : Pyrrolidinylcarbonyl analogs (e.g., 10a, 9g) exhibit lower C=O frequencies (~1618–1712 cm⁻¹) compared to benzoyl derivatives (~1680–1700 cm⁻¹), reflecting electronic differences .

- Bioactivity: Substitutions at position 5 (e.g., -CF₃ vs. -NHMe) critically influence biological targets. For example, norflurazon (herbicide) vs. triazole-containing derivatives (enzyme inhibitors) .

Biological Activity

6-benzoyl-2-(4-chlorophenyl)-5-(trifluoromethyl)-3(2H)-pyridazinone is a synthetic compound belonging to the pyridazinone family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 413.18 g/mol. The compound features a benzoyl group, a chlorophenyl moiety, and a trifluoromethyl group, which contribute to its unique chemical properties and biological activities.

Biological Activity Overview

Pyridazinone derivatives have been extensively studied for their potential biological activities, including:

- Anti-inflammatory effects

- Antithrombotic properties

- Anticancer activity

Anti-inflammatory Activity

Preliminary studies suggest that pyridazinone derivatives can exhibit significant anti-inflammatory effects. For instance, compounds structurally similar to this compound have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. In one study, related compounds demonstrated COX inhibition rates of 59% and 61% for COX-1 and 37% and 28% for COX-2 at a concentration of 10 µM .

Antithrombotic Properties

The mechanism of action for this compound may involve the inhibition of calcium ion influx in cells, which is critical for processes such as platelet aggregation. This inhibition could lead to therapeutic effects in cardiovascular diseases by reducing thrombus formation.

Anticancer Activity

Research indicates that pyridazinone derivatives may possess anticancer properties. For example, compounds with similar structures have been evaluated against various human cancer cell lines, showing promising results in inhibiting cell proliferation. Notably, molecular docking studies suggest that these compounds can bind effectively to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies and Research Findings

These studies highlight the potential of pyridazinone derivatives as therapeutic agents against inflammation and cancer.

The biological activity of this compound is attributed to its interaction with specific biological targets:

- Inhibition of Cyclooxygenases : By inhibiting COX enzymes, these compounds reduce the production of pro-inflammatory mediators.

- Calcium Ion Influx Inhibition : The compound may prevent calcium influx in platelets, thus reducing aggregation and thrombus formation.

- Microtubule Dynamics Disruption : The binding to β-tubulin interferes with microtubule polymerization, leading to apoptosis in cancer cells.

Q & A

Q. What are the key spectroscopic techniques for confirming the structural integrity of 6-benzoyl-2-(4-chlorophenyl)-5-(trifluoromethyl)-3(2H)-pyridazinone?

- Methodological Answer : Infrared (IR) spectroscopy is critical for identifying carbonyl (C=O) stretching vibrations (e.g., 1712–1622 cm⁻¹ for pyridazinone derivatives) and trifluoromethyl (-CF₃) groups. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions via chemical shifts:

- Aromatic protons (4-chlorophenyl) appear at δ ~7.3–7.5 ppm.

- Benzoyl carbonyl carbons resonate at δ ~165–170 ppm.

- Trifluoromethyl groups are identified via ¹⁹F NMR (δ ~-60 to -70 ppm).

Reference compounds with analogous structures (e.g., 4-chlorophenyl and trifluoromethyl substituents) should be used for spectral comparison .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Step 1 : Use reflux conditions (e.g., EtOH, 30 h) for cyclization, achieving ~75% yield (as in Scheme 2 of pyridazinone syntheses) .

- Step 2 : Introduce ammonia (NH₃) in methanol at room temperature to stabilize intermediates (92% yield reported for similar reactions) .

- Step 3 : Employ high-temperature (>80°C) reactions with dimethylformamide dimethyl acetal (DMF-DMA) to enhance regioselectivity (~93% yield) .

- Purity Control : Elemental analysis (C, H, N) and HPLC with UV detection at 254 nm ensure >95% purity .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound, particularly its interactions with target proteins?

- Methodological Answer :

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding to enzymes like PARP7, where the pyridazinone nucleus forms hydrogen bonds with NAD⁺-binding pockets .

- X-ray Crystallography : Resolve co-crystal structures to identify π-π stacking between the benzoyl group and aromatic residues (e.g., Tyr or Phe) and halogen bonding from the 4-chlorophenyl substituent .

- Mutagenesis Studies : Replace key residues (e.g., His or Asp) in the target enzyme to validate interaction sites via activity assays .

Q. How do structural modifications (e.g., substituent variations) affect the compound’s physicochemical properties and bioactivity?

- Methodological Answer :

- Case Study : Compare analogs from (e.g., 10d–10g):

- Electron-Withdrawing Groups (CF₃) : Increase metabolic stability (logP reduction by ~0.5) but may reduce solubility.

- Pyrrolidinylcarbonyl Substituents : Enhance membrane permeability (measured via PAMPA assay) .

- QSAR Analysis : Develop quantitative structure-activity relationship models using Hammett constants (σ) for substituents on the 4-chlorophenyl ring to predict IC₅₀ values .

Q. How should researchers address contradictions in reported biological data for pyridazinone derivatives?

- Methodological Answer :

- Data Triangulation : Cross-reference enzyme inhibition assays (e.g., VAP-1 inhibition in vs. PARP7 in ) under standardized conditions (pH 7.4, 25°C).

- Control Experiments : Use norflurazon (CAS 27314-13-2, a related herbicide) as a negative control to rule off-target effects .

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect-size discrepancies across studies .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

| Technique | Key Peaks/Shifts | Reference Compound |

|---|---|---|

| IR | 1712 cm⁻¹ (C=O), 1622 cm⁻¹ (C=N) | 10d () |

| ¹H NMR (CDCl₃) | δ 7.45–7.55 ppm (4-chlorophenyl) | 10e () |

| ¹³C NMR | δ 165.2 ppm (benzoyl carbonyl) | 10g () |

Q. Table 2: Synthesis Optimization Parameters

| Step | Reagents/Conditions | Yield | Purity Check Method |

|---|---|---|---|

| 1 | EtOH, reflux, 30 h | 75% | TLC (Rf = 0.4) |

| 2 | NH₃/MeOH, r.t., overnight | 92% | HPLC (95%) |

| 3 | DMF-DMA, 80°C, 10 min | 93% | Elemental Analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.